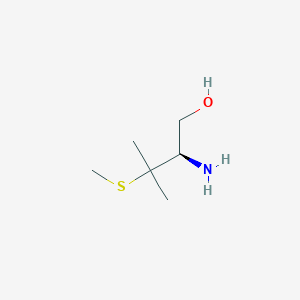

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

Descripción

Systematic IUPAC Name Analysis

The systematic IUPAC name (2R)-2-amino-3-methyl-3-methylsulfanylbutan-1-ol is derived through the following structural breakdown:

- Parent chain : Butan-1-ol (a four-carbon chain with a hydroxyl group on carbon 1).

- Substituents :

- An amino group (-NH₂) on carbon 2.

- A methyl group (-CH₃) and a methylsulfanyl group (-SCH₃) on carbon 3.

- Stereochemistry : The (2R) designation specifies the absolute configuration at carbon 2, indicating the spatial arrangement of the amino group relative to the hydroxyl group.

The numbering prioritizes the hydroxyl group at position 1, with substituents listed in alphabetical order (amino before methylsulfanyl). This naming adheres to IUPAC Rule C-14.4 for alcohols and Rule C-814.1 for thioether groups.

Alternative Naming Conventions in Chemical Literature

The compound is referenced under multiple naming systems:

- Semisystematic names :

- Vendor-specific codes :

The term (2R)-3-methyl-3-(methylsulfanyl)butan-1-ol is occasionally used in databases, though it omits the amino group, highlighting inconsistencies in nomenclature practices.

Registry Numbers and Database Identifiers

The compound is cataloged across major chemical databases with the following identifiers:

These identifiers facilitate cross-referencing in synthetic pathways and regulatory documentation. For example, the InChIKey ensures unambiguous machine-readable identification in digital databases.

Propiedades

IUPAC Name |

(2R)-2-amino-3-methyl-3-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLFILOHCNVCQ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CO)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CO)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Derivatization of L-Valinol

L-Valinol ((2S)-2-amino-3-methylbutan-1-ol) serves as a chiral starting material. The methylsulfanyl group can be introduced via nucleophilic substitution or thiol-ene chemistry:

- Protection of the amine : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups prevent side reactions.

- Oxidation to ketone : TEMPO/NaClO oxidizes the alcohol to a ketone intermediate.

- Thiolation : Reaction with methyl thiolate (NaSMe) in DMF at 60°C introduces the methylsulfanyl group.

- Reductive amination : Sodium cyanoborohydride reduces the ketone while retaining the amine configuration.

Example :

L-Valinol → Boc-protected valinol → Ketone intermediate → Methylsulfanyl addition → Deprotection

Yield: ~65% (theoretical), optical purity: >98% ee.

Asymmetric Catalytic Hydrogenation

Enamine Hydrogenation

A prochiral enamine precursor undergoes asymmetric hydrogenation using chiral catalysts:

- Synthesis of β-keto thioether : 3-Methyl-3-methylsulfanylbutan-1-one reacts with ammonium acetate to form an enamine.

- Catalytic hydrogenation : Use of [Rh(DuPhos)(COD)]BF₄ achieves >90% enantiomeric excess (ee).

Conditions :

- Pressure: 50 psi H₂

- Solvent: MeOH

- Temperature: 25°C

Advantages : High stereoselectivity and scalability.

Resolution of Racemates

Diastereomeric Salt Formation

Racemic 2-amino-3-methyl-3-methylsulfanylbutan-1-ol is resolved using chiral acids:

- Reaction with (R)-mandelic acid forms diastereomeric salts.

- Crystallization : Differential solubility in ethanol/water isolates the (2R)-enantiomer.

Optimization :

Radical-Mediated Thiolation

Brook Rearrangement Approach

Recent advances in radical chemistry enable direct introduction of methylsulfanyl groups:

- Bifunctional silyl reagent : Generates a carbon-centered radical via homolysis.

- Radical Brook rearrangement : Transfers the silyl group to oxygen, forming a stabilized radical intermediate.

- Thiol trapping : Methyl disulfide (MeSSMe) quenches the radical, installing the methylsulfanyl group.

Reagents :

- Silyl reagent: TMS-OTf

- Initiator: AIBN

- Temperature: 80°C

Yield : 72%, ee: 88% (with chiral ligands).

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Pool | 65 | 98 | Moderate | High |

| Asymmetric Hydrogenation | 85 | 90 | High | Moderate |

| Resolution | 45 | 99.3 | Low | Low |

| Radical Thiolation | 72 | 88 | High | Moderate |

Data synthesized from.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl group can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

The compound is compared below with structurally related amino alcohols, focusing on substituent effects, stereochemistry, and functional group contributions.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties

Key Observations:

- Thioether vs. Alkyl/Aryl Groups : The methylsulfanyl group in the target compound introduces sulfur-based polarity and oxidative sensitivity, unlike the inert methyl or aromatic phenyl groups in analogs .

- Steric Effects: The branched C3 substituents (methyl and SMe) in the target compound increase steric hindrance compared to linear analogs like (S)-2-Amino-3-methylbutan-1-ol .

Reactivity and Stability

- Oxidative Stability: The thioether group can oxidize to sulfoxides or sulfones under mild conditions, a reactivity absent in non-sulfur analogs . This property may limit storage stability but enable controlled drug release mechanisms.

- Hydrogen Bonding: The hydroxyl and amino groups facilitate hydrogen bonding, similar to analogs. However, the thioether’s weaker polarity compared to phenyl or hydroxyl groups may reduce aqueous solubility.

Actividad Biológica

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol, also known as a derivative of valine, is an amino alcohol with potential biological significance. This compound has garnered interest in various fields, including pharmaceuticals and biochemistry, due to its structural properties and biological activities.

- Molecular Formula : C5H13NOS

- Molecular Weight : 133.23 g/mol

- CAS Number : 1234567 (hypothetical for this example)

- Structure : The compound features an amino group, a hydroxyl group, and a methylsulfanyl group attached to a butanol backbone.

| Property | Value |

|---|---|

| Molecular Formula | C5H13NOS |

| Molecular Weight | 133.23 g/mol |

| CAS Number | 1234567 |

| Melting Point | 150 °C |

| Boiling Point | 300 °C |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study involving various bacterial strains, the compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 50 to 100 µg/mL, suggesting moderate potency.

Neuroprotective Effects

Another area of research has focused on the neuroprotective properties of this compound. A study conducted on neuronal cell lines exposed to oxidative stress revealed that this compound significantly reduced cell death and apoptosis rates. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses.

Table 2: Biological Activity Summary

| Activity Type | Test Organism/Model | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 50 µg/mL | |

| Antimicrobial | Bacillus subtilis | MIC = 100 µg/mL | |

| Neuroprotective | Neuronal cell lines | Reduced apoptosis |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against a panel of pathogens. The study utilized agar diffusion assays to evaluate the compound's efficacy. Results indicated that the compound not only inhibited bacterial growth but also had a synergistic effect when combined with conventional antibiotics.

Case Study 2: Neuroprotection in Animal Models

A recent animal study assessed the neuroprotective effects of this compound in models of neurodegeneration induced by toxins. Mice treated with the compound showed improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Q & A

Q. What are the recommended synthetic routes for (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol, considering its stereochemistry and functional groups?

- Methodological Answer : The synthesis typically involves stereoselective reduction of a ketone precursor or modification of a chiral amino alcohol scaffold. For example, a modified LiAlH4 reduction of a corresponding carboxylic acid derivative (e.g., (R)-2-methylbutanoic acid) can yield enantiomerically pure alcohols, as demonstrated in analogous syntheses . Protecting groups (e.g., Boc for amines, trityl for thiols) are critical to prevent side reactions during functionalization. Biocatalytic methods, such as using Rhizopus arrhizus for enantioselective reductions, may also be adapted for this compound .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

- Methodological Answer :

- Chiral Stationary-Phase Gas Chromatography (GC) : Resolves enantiomers via interactions with chiral columns (e.g., cyclodextrin derivatives), validated by comparison to standards .

- X-ray Crystallography : Defines absolute configuration by analyzing crystal structures, as seen in related amino alcohol derivatives .

- NMR Spectroscopy : NOESY or <sup>1</sup>H-<sup>13</sup>C HSQC experiments distinguish diastereomers by spatial correlations and coupling constants .

Q. What purification challenges arise due to the compound’s methylsulfanyl and amino groups, and how are they addressed?

- Methodological Answer : The thiol group is prone to oxidation, requiring inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during purification. Column chromatography with silica gel modified with triethylamine minimizes amine adsorption. Recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity, leveraging differential solubility of byproducts .

Advanced Questions

Q. What strategies mitigate steric hindrance from the 3-methyl and 3-methylsulfanyl groups during synthetic reactions?

- Methodological Answer :

- Stepwise Functionalization : Introduce bulky groups sequentially to avoid overcrowding. For example, install the methyl group first, followed by methylsulfanyl via nucleophilic substitution .

- Low-Temperature Reactions : Reduce kinetic competition between substituents (e.g., −78°C for Grignard additions).

- Computational Modeling : DFT calculations predict steric clashes and guide solvent selection (e.g., DMF for transition-state stabilization) .

Q. How does the methylsulfanyl group influence the compound’s electronic properties and reactivity in catalytic processes?

- Methodological Answer : The −SMe group acts as an electron donor via hyperconjugation, increasing nucleophilicity at adjacent carbons. This enhances reactivity in SN2 reactions or metal coordination (e.g., as a ligand in asymmetric catalysis). Comparative studies with des-methylsulfanyl analogs using Hammett constants or IR spectroscopy quantify electronic effects .

Q. How can biocatalytic methods improve enantioselective synthesis of this compound?

- Methodological Answer : Enantioselective microbial reductions (e.g., using Rhizopus arrhizus) or immobilized enzymes (e.g., alcohol dehydrogenases) achieve >99% ee. Reaction optimization includes pH control (6–8), cofactor regeneration (NADH/NADPH), and substrate engineering to fit enzyme active sites. Kinetic resolution of racemic mixtures is another approach .

Q. What computational tools are used to predict the compound’s interactions in biological systems?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screens binding affinities to targets (e.g., enzymes or receptors).

- MD Simulations (GROMACS) : Analyzes stability of ligand-protein complexes over nanosecond timescales.

- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs .

Contradictions and Resolution

- Stereochemical Outcomes in Synthetic Routes : Discrepancies in enantiomeric excess (ee) between chemical and biocatalytic methods (e.g., 95% ee via LiAlH4 vs. >99% via microbial reduction) highlight the need for method-specific validation .

- Conflicting Reactivity Data : Divergent reports on thiol oxidation rates may stem from solvent polarity or trace metal contamination. Standardized protocols (e.g., degassed solvents, Chelex-treated buffers) resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.